Iscotrizinol

概要

説明

準備方法

合成経路と反応条件

イソトリジノールの合成は、4,4'-ジアミノジフェニルアミンと2-エチルヘキシル4-アミノベンゾエートをトリアジン誘導体の存在下で反応させることにより行われます。 反応は、一般的に制御された温度と圧力の条件下で行われ、所望の生成物の生成が保証されます .

工業的生産方法

イソトリジノールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高容量の反応器と厳格な品質管理対策の使用が含まれ、最終製品の純度と一貫性が確保されます。 反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されます .

化学反応の分析

反応の種類

イソトリジノールは、アミノ基とエステル基の存在により、主に置換反応を起こします。 これらの反応は、望ましい結果に応じて、酸または塩基によって触媒される場合があります .

一般的な試薬と条件

置換反応: 一般的な試薬には、塩酸または水酸化ナトリウムが含まれ、反応は通常、室温またはわずかに高温で実施されます。

酸化反応: イソトリジノールは、過マンガン酸カリウムまたは過酸化水素などの強力な酸化剤の存在下で酸化を受ける可能性があり、さまざまな酸化生成物の生成につながります.

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな置換トリアジン誘導体と酸化ベンゾエートエステルが含まれます .

科学研究への応用

化学

イソトリジノールは、その光安定性とUVフィルターとしての有効性について広く研究されています。 研究者は、他の日焼け止め剤の配合の安定性と有効性を高める可能性を探求しています .

生物学と医学

生物学と医学の分野では、イソトリジノールは、皮膚がんやその他のUV誘発性皮膚疾患を予防する役割について調査されています。 UV放射線を吸収および散乱する能力は、皮膚科製品において貴重な成分となっています .

産業

産業的には、イソトリジノールは、ローション、クリーム、スプレーなどのさまざまな化粧品の配合に使用されます。 高い光安定性と低い皮膚吸収率は、長時間にわたる日焼け止め効果を求める製品に適しています .

科学的研究の応用

Chemistry

Iscotrizinol's primary application in chemistry revolves around its role as a UV filter in cosmetic formulations. Researchers have studied its photostability and compatibility with other sunscreen agents. The compound's ability to enhance the stability and efficacy of sunscreen formulations is a significant focus area, particularly in optimizing formulations for higher SPF ratings.

Table 1: Photostability of this compound

| Condition | Time (Hours) | SPF Loss (%) |

|---|---|---|

| Ambient Light | 25 | 10 |

| UV Exposure | 25 | 15 |

Biology and Medicine

In biological and medical research, this compound has been investigated for its protective effects against UV-induced skin damage, including skin cancer. Studies indicate that it effectively absorbs harmful UV radiation, thereby reducing the risk of skin disorders associated with sun exposure.

Case Study: Skin Cancer Prevention

A study conducted on animal models demonstrated that topical application of this compound significantly reduced the incidence of UV-induced skin tumors compared to untreated controls. This highlights its potential as a protective agent in dermatological applications.

Industry Applications

This compound is widely used in the cosmetic industry, particularly in sunscreens and sun protection products. Its excellent solubility in various cosmetic oils allows for low concentrations to achieve high SPF levels, making it economically favorable for manufacturers.

Table 2: Common Products Containing this compound

| Product Type | Concentration (%) | Function |

|---|---|---|

| Sunscreen Lotion | Up to 10 | UV Protection |

| After-Sun Care Cream | Up to 5 | Skin Repair |

| Tanning Oil | Up to 3 | UV Filtering |

Regulatory Considerations

As with many chemical compounds used in cosmetics, the regulatory status of this compound varies by region. In the European Union and other regions, it is subject to strict safety evaluations before being approved for use in consumer products.

類似化合物との比較

類似化合物

エチルヘキシルトリアゾン: 光安定性が高い別のUVフィルターですが、吸収スペクトルがわずかに異なります。

ベンモトリジノール: 紫外線Aと紫外線Bの両方の放射線をカバーする、広帯域UV保護で知られています。

独自性

イソトリジノールは、その優れた光安定性と長期間にわたる日焼け防止指数の保持によって際立っています。 他のUVフィルターとは異なり、日光の下で急速に劣化することはなく、長時間にわたる日焼け止め効果に非常に効果的です .

生物活性

Iscotrizinol, known chemically as diethylhexyl butamido triazone, is a UV filter commonly used in sunscreens and other cosmetic products. Its primary function is to absorb UV radiation, particularly UVB, thereby protecting the skin from harmful effects associated with sun exposure. This article delves into the biological activity of this compound, examining its efficacy, safety profile, and potential health implications based on diverse research findings.

This compound is characterized by its ability to absorb UV radiation effectively. It operates by undergoing a photochemical reaction that converts absorbed UV energy into harmless heat, which is then dissipated. This mechanism minimizes the risk of skin damage and photoaging caused by UV exposure.

Key Properties:

- Chemical Structure: Diethylhexyl butamido triazone

- UV Absorption Range: Primarily UVB (280-320 nm)

- Solubility: Lipophilic, enhancing its incorporation into various formulations

Efficacy in Photoprotection

Research has demonstrated that this compound provides significant photoprotection. A study highlighted its SPF (Sun Protection Factor) effectiveness in formulations, showing that it can achieve SPF values comparable to other widely used UV filters like octocrylene and octinoxate .

Table 1: Comparative SPF Values of Various UV Filters

| UV Filter | SPF Value | Comments |

|---|---|---|

| This compound | 14.69 ± 2.25 | Effective in UVB protection |

| Octocrylene | Varies | Commonly used in commercial products |

| Octinoxate | Varies | Effective but less photostable |

Safety Profile and Toxicity Studies

The safety profile of this compound has been a subject of investigation due to concerns over potential endocrine-disrupting effects associated with some chemical UV filters. Studies have indicated that while this compound is generally considered safe for topical use, it is crucial to evaluate its impact on human health comprehensively.

- Endocrine Disruption: Some studies suggest that certain chemical filters may exhibit endocrine-disrupting properties; however, specific data on this compound remains limited .

- Cytotoxicity: In vitro studies assessing cytotoxic effects on human skin cells have shown that this compound does not significantly induce cell death at typical concentrations used in formulations .

Case Studies and Research Findings

- Study on Sperm Function: A notable study investigated the impact of various chemical UV filters, including this compound, on human sperm function. Results indicated that exposure to certain filters could impair fertility by affecting sperm motility and acrosome reaction . While this compound was included in the analysis, specific effects were not highlighted as significantly detrimental compared to other filters.

- Photostability Assessment: Research evaluating the photostability of this compound in cosmetic formulations found it to maintain efficacy over time when exposed to UV light, which is critical for ensuring long-lasting protection during sun exposure .

特性

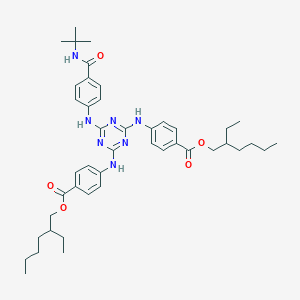

IUPAC Name |

2-ethylhexyl 4-[[4-[4-(tert-butylcarbamoyl)anilino]-6-[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N7O5/c1-8-12-14-30(10-3)28-55-39(53)33-18-24-36(25-19-33)46-42-48-41(45-35-22-16-32(17-23-35)38(52)51-44(5,6)7)49-43(50-42)47-37-26-20-34(21-27-37)40(54)56-29-31(11-4)15-13-9-2/h16-27,30-31H,8-15,28-29H2,1-7H3,(H,51,52)(H3,45,46,47,48,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCJHTSDLYVCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)NC(C)(C)C)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870027 | |

| Record name | Iscotrizinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154702-15-5 | |

| Record name | Benzoic acid, 4,4′-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1′-bis(2-ethylhexyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154702-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iscotrizinol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iscotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iscotrizinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-ethylhexyl) 4,4’-{6-[4-tert-butylcarbamoyl)anilino]-1,3,5-triazine-2,4-diyldiimino}dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISCOTRIZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTZ0QC864 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are used to detect and quantify Iscotrizinol in sunscreen products?

A1: High-performance liquid chromatography (HPLC) is a widely used method for analyzing this compound and other UV filters in sunscreen products [, ]. This technique allows for the separation and quantification of multiple UV filters simultaneously, ensuring accurate determination of their concentrations in cosmetic formulations. [] utilizes a C18 column with a gradient of methanol-phosphate buffer for separation and UV detection at specific wavelengths (300, 320, or 360 nm) for quantification of this compound alongside 15 other UV filters.

Q2: Are there any regulatory considerations regarding the use of this compound in sunscreen products?

A2: Yes, the Sunscreen Innovation Act, enacted in 2014, mandates the U.S. FDA to review new sunscreen active ingredients like this compound to determine their safety and efficacy []. While this act aims to expedite the approval process for new sunscreen ingredients, it maintains the FDA's role in ensuring the safety and effectiveness of these substances for consumer protection. [] specifically mentions that this compound, along with seven other UV filters, was under FDA review at the time of publication.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。